3-Phenylprop-2-yne-1-sulfonyl chloride

Description

Significance of Propargyl Sulfonyl Moieties in Contemporary Synthetic Design

Propargyl sulfonyl derivatives are highly valued in contemporary organic synthesis due to their dual reactivity. The propargyl group, characterized by a carbon-carbon triple bond adjacent to a methylene (B1212753) group, can participate in a wide array of reactions. These include cycloadditions, cross-coupling reactions, and nucleophilic additions, making them valuable precursors for the synthesis of diverse carbocyclic and heterocyclic systems.

The sulfonyl group, on the other hand, is a strong electron-withdrawing group that activates adjacent protons and can serve as an excellent leaving group in nucleophilic substitution reactions. The combination of these two functionalities in a single molecule, as seen in propargyl sulfonyl compounds, allows for sequential or one-pot transformations, leading to a rapid increase in molecular complexity from simple starting materials. This efficiency is a key driver of their significance in the design of novel synthetic routes.

Historical Context and Evolution of Alkyne-Sulfonyl Chemistry

The chemistry of alkynes has a rich history, dating back to the 19th century. Initially, much of the focus was on the reactivity of the triple bond itself. Over time, the functionalization of alkynes and the introduction of other reactive groups, such as sulfonyl moieties, expanded their synthetic potential. The development of methods for the synthesis of sulfonyl chlorides, in general, has been a long-standing area of research, with various reagents and protocols established to introduce this functional group onto different molecular scaffolds.

The specific combination of an alkyne and a sulfonyl chloride to form propargyl sulfonyl chlorides is a more recent development, driven by the increasing demand for versatile building blocks in complex molecule synthesis. The evolution of this field has been marked by the development of milder and more efficient methods for their preparation and a deeper understanding of their reactivity patterns. This has allowed for their application in increasingly sophisticated synthetic strategies, including total synthesis and the development of novel chemical libraries for drug discovery and materials science.

Precise Structural Features and Nomenclature of 3-Phenylprop-2-yne-1-sulfonyl Chloride in Academic Research

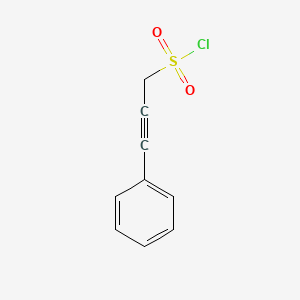

The precise structure of this compound consists of a phenyl group attached to a propargyl framework, which in turn is bonded to a sulfonyl chloride group. The linear geometry of the alkyne and the tetrahedral geometry around the sulfur atom are key structural features.

Table 1: Structural and Identification Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2138423-35-3 biosynth.comchemicalbook.com |

| Molecular Formula | C₉H₇ClO₂S biosynth.com |

| Molecular Weight | 214.67 g/mol biosynth.com |

| SMILES | C1=CC=C(C=C1)C#CCS(=O)(=O)Cl biosynth.com |

In academic literature, the compound is consistently referred to by its systematic name or CAS number to ensure clarity and avoid ambiguity with related structures. The presence of both the phenyl ring and the sulfonyl chloride group significantly influences the electronic properties and reactivity of the alkyne, making it a subject of interest for detailed mechanistic and synthetic studies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylprop-2-yne-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUECDVVATRNOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity and Mechanistic Pathways of 3 Phenylprop 2 Yne 1 Sulfonyl Chloride

Electrophilic Reactivity Profiles of the Sulfonyl Chloride Group

The sulfonyl chloride functional group is a potent electrophile, a characteristic stemming from the electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the central sulfur atom. This renders the sulfur atom highly susceptible to nucleophilic attack. This electrophilicity is the cornerstone of its utility in synthesis, primarily for the formation of sulfonamides and sulfonate esters. enamine.netcbijournal.com

The reaction with primary or secondary amines proceeds readily, typically in the presence of a base to neutralize the hydrogen chloride byproduct, yielding the corresponding sulfonamides. cbijournal.com Similarly, reaction with alcohols or phenols in the presence of a base affords sulfonate esters. These reactions are fundamental transformations for sulfonyl chlorides. nih.gov The general mechanism involves the nucleophilic attack of the amine or alcohol on the electrophilic sulfur center, followed by the elimination of the chloride leaving group.

| Nucleophile (Nu-H) | Product Class | General Reaction Scheme |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Sulfonamide | Ph-C≡C-CH₂-SO₂Cl + R₂NH → Ph-C≡C-CH₂-SO₂-NR₂ + HCl |

| Alcohol (R'OH) | Sulfonate Ester | Ph-C≡C-CH₂-SO₂Cl + R'OH → Ph-C≡C-CH₂-SO₂-OR' + HCl |

| Water (H₂O) | Sulfonic Acid | Ph-C≡C-CH₂-SO₂Cl + H₂O → Ph-C≡C-CH₂-SO₃H + HCl |

Radical-Mediated Transformations Involving Sulfonyl Radicals

Beyond its ionic chemistry, 3-phenylprop-2-yne-1-sulfonyl chloride is a versatile precursor for the generation of sulfonyl radicals, which can initiate a variety of radical-mediated transformations. magtech.com.cn These processes offer powerful methods for carbon-sulfur and carbon-carbon bond formation.

The sulfur-chlorine bond in sulfonyl chlorides is relatively weak and can undergo homolytic cleavage to generate a sulfonyl radical (RSO₂•) and a chlorine radical (Cl•). This process can be initiated by various methods, including thermal induction, chemical initiators, or, more commonly in modern synthesis, visible-light photoredox catalysis. rsc.orgnih.gov In a typical photoredox cycle, an excited photocatalyst, such as an iridium or ruthenium complex, can engage the sulfonyl chloride in a single-electron transfer (SET) event to generate the sulfonyl radical. cam.ac.uk

Table of Radical Generation Methods

| Initiation Method | Description | Typical Conditions |

|---|---|---|

| Photoredox Catalysis | Single-electron reduction of the sulfonyl chloride by an excited photocatalyst. | Visible light (e.g., blue LEDs), photocatalyst (e.g., Ir(ppy)₃). nih.gov |

| Thermal Initiation | Homolytic cleavage of the S-Cl bond at elevated temperatures. | High temperatures, often with a radical initiator like AIBN. |

| Transition Metal Catalysis | Reductive cleavage of the S-Cl bond by a low-valent transition metal complex. | Copper(I) or other transition metal salts. rsc.org |

Once generated, the 3-phenylprop-2-yne-1-sulfonyl radical possesses the structural elements required for an intramolecular radical cyclization. The sulfonyl radical can add to the proximate alkyne moiety within the same molecule. nih.gov Such radical cyclizations are powerful tools for constructing cyclic structures. researchgate.net The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo-dig and 6-endo-dig pathways being the primary possibilities for this substrate. The 5-exo-dig pathway, leading to a five-membered ring containing a vinyl radical, is typically favored kinetically over the 6-endo-dig pathway. The resulting vinyl radical intermediate can then be trapped or undergo further reactions to yield a stable cyclic product, such as a sultine or a cyclic sulfone after oxidation.

The alkyne group in this compound can also act as a radical acceptor in intermolecular reactions. mdpi.com A sulfonyl radical, generated from another molecule of the sulfonyl chloride or a different radical precursor, can add across the carbon-carbon triple bond. This addition results in a vinyl radical intermediate, which can then be trapped by a hydrogen atom donor or participate in subsequent bond-forming events. This pathway allows for the difunctionalization of the alkyne, incorporating a sulfonyl group and another functionality across the triple bond. nih.govmdpi.com

Ionic Reaction Pathways and Processes

The molecule possesses two primary electrophilic centers that can engage in ionic reactions: the sulfur atom of the sulfonyl chloride and the alkyne moiety.

As detailed in Section 3.1, the sulfur atom is a hard and highly reactive electrophilic center, readily attacked by a wide range of nucleophiles in substitution reactions. scispace.com

Concurrently, the alkyne can function as an electrophile, particularly when activated by the electron-withdrawing sulfonylmethyl group. This allows for nucleophilic conjugate additions, analogous to the well-known thiol-yne Michael addition. nih.gov Strong, soft nucleophiles, such as thiolates or stabilized carbanions, can add to one of the sp-hybridized carbons of the alkyne. The regioselectivity of this addition is influenced by both electronic and steric factors, including the nature of the nucleophile and the substitution on the alkyne.

| Electrophilic Center | Nucleophile Type | Reaction Type | Resulting Product |

|---|---|---|---|

| Sulfur (of SO₂Cl) | Hard Nucleophiles (e.g., Amines, Alcohols) | Nucleophilic Substitution | Sulfonamide / Sulfonate Ester |

| Alkyne (C≡C) | Soft Nucleophiles (e.g., Thiolates) | Nucleophilic Conjugate Addition | Substituted Vinyl Sulfone |

Electrophilic Cyclizations and Annulations

While direct studies on the electrophilic cyclization of this compound itself are not extensively documented, the reactivity of its N-substituted derivatives, N-(3-phenylprop-2-ynyl)sulfonamides, provides significant insight into this class of reactions. The presence of the electron-rich alkyne moiety makes these substrates susceptible to attack by various electrophiles, initiating a cascade of bond-forming events that lead to the construction of heterocyclic frameworks.

Electrophile-induced cyclization is a powerful strategy for the synthesis of a wide variety of heterocyclic compounds. In the context of N-propargylsulfonamides, the reaction is typically initiated by the activation of the triple bond by an electrophile (E+), followed by the intramolecular nucleophilic attack of the sulfonamide nitrogen atom. This process, known as a 5-endo-dig cyclization, leads to the formation of a five-membered ring, a common structural motif in many biologically active molecules. The nature of the electrophile, the substitution pattern on the alkyne and the nitrogen atom, and the reaction conditions all play a crucial role in determining the outcome and efficiency of the cyclization. For instance, the use of halonium ions (I+, Br+) as electrophiles can lead to the formation of halogenated pyrrolidine (B122466) or isoindoline (B1297411) derivatives, which can be further functionalized through cross-coupling reactions.

Rearrangement Processes Involving Propargyl Sulfonamides

Propargyl sulfonamides are known to undergo a variety of rearrangement reactions, which are often triggered by thermal or catalytic activation. These processes can lead to the formation of structurally diverse and complex molecules from relatively simple starting materials.

One of the key rearrangement pathways for propargylic systems is the wikipedia.orgorganicreactions.org-sigmatropic rearrangement . This pericyclic reaction involves a concerted reorganization of electrons through a five-membered cyclic transition state. In the context of propargyl sulfonamides, this can be observed in related systems such as propargylic amidosulfenates, which rearrange to allenyl sulfinamides. researchgate.net This type of rearrangement is highly stereospecific and allows for the efficient transfer of chirality. While direct examples involving N-(3-phenylprop-2-ynyl)sulfonamides are not extensively reported, the general principles of wikipedia.orgorganicreactions.org-sigmatropic rearrangements in propargylic sulfur-containing compounds suggest a potential pathway for isomerization to allenic sulfonamides under appropriate conditions. researchgate.netbohrium.comwikipedia.org

Another relevant rearrangement is the Meyer-Schuster rearrangement , which is the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.orgorganicreactions.orgsynarchive.comacs.orgrsc.org While this reaction classically involves alcohols, analogous transformations of propargyl amines and their derivatives, such as sulfonamides, can be envisioned. The reaction proceeds through a protonated intermediate, followed by a 1,3-shift of the hydroxyl or amino group to form an allene, which then tautomerizes to the final product. The conditions required for such a rearrangement of a propargyl sulfonamide would likely involve strong acids to facilitate the protonation of the sulfonamide nitrogen and promote the subsequent shift.

Transition Metal-Catalyzed Reactions

The versatility of N-(3-phenylprop-2-ynyl)sulfonamides is significantly expanded through the use of transition metal catalysis. Various metals, including silver, copper, gold, palladium, zinc, and niobium, have been shown to effectively catalyze a range of transformations, leading to the efficient synthesis of diverse and complex molecular architectures.

Silver-Catalyzed Transformations

Silver catalysts have proven to be particularly effective in promoting the cycloisomerization and annulation reactions of N-propargylsulfonamides. The high affinity of silver(I) for the alkyne moiety facilitates its activation towards nucleophilic attack.

Recent studies have demonstrated the use of silver acetate (B1210297) in a relay catalytic system with a chiral pyrrolidinopyridine for the cycloisomerization/(2+3) cycloaddition of enynamides, leading to the asymmetric synthesis of bispirocyclopentenes. nih.gov This methodology highlights the potential of silver catalysis in constructing complex spirocyclic frameworks with high stereocontrol. In a proposed mechanism, the silver catalyst initiates the cycloisomerization of the enynamide to form an azadiene intermediate, which then undergoes a cycloaddition with an allylic ylide generated in situ by the organocatalyst. nih.gov

Furthermore, silver-catalyzed cycloisomerization of oxygenated propargyl-sulfinamides has been developed for the synthesis of cyclic sulfoximines. researchgate.net This reaction proceeds through a sulfur-carbon bond formation and offers a stereospecific route to chiral heterocyclic compounds.

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Silver Acetate / Chiral Pyrrolidinopyridine | Enynamide | Bispirocyclopentene | High | nih.gov |

| Silver Nitrate | Oxygenated Propargyl-sulfinamide | Cyclic Sulfoximine | Good | researchgate.net |

Copper-Catalyzed Processes

Copper catalysts are widely used in organic synthesis due to their low cost and versatile reactivity. In the context of sulfonamides derived from this compound, copper catalysis facilitates a range of transformations, including N-arylation and annulation reactions.

Copper-catalyzed N-arylation of sulfonamides with aryl bromides provides a direct method for the formation of C-N bonds. nie.edu.sg These reactions are often carried out under ligand-free conditions, making them experimentally simple and practical. The choice of copper salt and base is crucial for achieving high yields.

Copper has also been utilized in cascade reactions involving propargylic systems. For instance, the copper-catalyzed reaction of 2-(1-hydroxyprop-2-yn-1-yl)phenols with sulfonyl azides leads to the formation of N-sulfonyl-2-iminocoumarins. nih.gov This process involves a copper-catalyzed alkyne-azide cycloaddition (CuAAC), followed by ring-opening of the resulting triazole and subsequent intramolecular cyclization. nih.gov Additionally, copper-catalyzed [3+2] annulation reactions of exocyclic sulfonyl enamides have been developed for the synthesis of N,O-spiroketals. researchgate.net

| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |

| Copper(I) Iodide | N-Arylation | Methane Sulfonamide, Aryl Bromide | N-Aryl Methane Sulfonamide | up to 67 | nie.edu.sg |

| Copper(I) Iodide | Cascade Reaction | 2-(1-Hydroxyprop-2-yn-1-yl)phenol, Sulfonyl Azide (B81097) | N-Sulfonyl-2-iminocoumarin | 52-90 | nih.gov |

| Copper(I) Complex | [3+2] Annulation | Exocyclic Sulfonyl Enamide, 1,4-Benzoquinone Ester | N,O-Spiroketal | 71-94 | researchgate.net |

Gold-Catalyzed Reactions

Gold catalysts, known for their strong π-acidity, are exceptionally effective in activating the alkyne functionality of N-propargylsulfonamides, leading to a variety of tandem cycloisomerization and cyclization reactions.

A notable example is the gold-catalyzed tandem cycloisomerization and dimerization of chiral homopropargyl sulfonamides, which provides enantioenriched pyrrolidines with excellent diastereoselectivity. core.ac.uknih.gov The reaction is believed to proceed through a gold-catalyzed 5-endo-dig cyclization, followed by a dimerization that is catalyzed by both gold and an acid co-catalyst. core.ac.uk The choice of the gold catalyst and the presence of an acid are critical for the efficiency of this transformation.

Furthermore, gold-catalyzed cascade cyclization of N-propargyl ynamides has been developed for the synthesis of functionalized indeno[1,2-c]pyrroles. rsc.org This reaction proceeds through a presumed vinyl cation intermediate and is characterized by an unusual regioselective cyclization on the β-carbon of the ynamide.

| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Reference |

| [IPrAuNTf2] | Tandem Cycloisomerization/Dimerization | Chiral Homopropargyl Sulfonamide | Enantioenriched Pyrrolidine | up to 92 | core.ac.uk |

| Gold(I) Complex | Cascade Cyclization | N-Propargyl Ynamide | Indeno[1,2-c]pyrrole | Moderate to Good | rsc.org |

Other Transition Metal Catalysis (e.g., Palladium, Zinc, Niobium)

Palladium catalysis is a cornerstone of modern organic synthesis, and it offers powerful tools for the functionalization of sulfonamides. Palladium-catalyzed carboamination reactions of pent-4-enylamine derivatives bearing N-tosyl groups with aryl triflates have been shown to produce substituted pyrrolidines. nih.govumich.edu These reactions proceed via an anti-aminopalladation mechanism. Furthermore, palladium-catalyzed tandem N-arylation/carboamination reactions have been developed for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. jst.go.jp The photocatalytic late-stage functionalization of sulfonamides via sulfonyl radical intermediates represents another innovative approach, allowing for the coupling of sulfonamides with various alkene fragments. nih.gov

Zinc catalysts, being inexpensive and environmentally benign, have emerged as attractive alternatives in various organic transformations. Zinc-catalyzed hydroamination of propargylamides provides a general route to substituted imidazoles through a hydroamination-cyclization sequence. rsc.org Zinc triflate is an effective catalyst for this transformation. Additionally, cationic zinc organyls have been investigated as precatalysts for the intermolecular hydroamination of terminal alkynes. nih.govnih.govresearchgate.net

While the application of niobium catalysis in the context of propargyl sulfonamides is less explored compared to other transition metals, its potential in organic synthesis is growing. Niobium compounds have been used as catalysts in various transformations, including the conversion of biomass. mdpi.com In a more relevant context, in situ-generated niobium catalysts have been successfully employed for the synthesis of 3-pyrroline (B95000) derivatives via ring-closing metathesis reactions, a transformation that could potentially be applied to appropriately substituted N-propargylsulfonamides. researchgate.net

| Metal | Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium | Pd(OAc)2 | Carboamination | N-Tosyl-pent-4-enylamine, Aryl Triflate | Substituted Pyrrolidine | nih.govumich.edu |

| Zinc | Zinc Triflate | Hydroamination/Cyclization | Propargylamide, Amine | Substituted Imidazole | rsc.org |

| Niobium | In situ generated | Ring-Closing Metathesis | Diallylamines | 3-Pyrrolines | researchgate.net |

Strategic Applications of 3 Phenylprop 2 Yne 1 Sulfonyl Chloride in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Systems

The unique combination of a reactive sulfonyl chloride and a terminal alkyne makes 3-phenylprop-2-yne-1-sulfonyl chloride a powerful tool for synthesizing heterocyclic compounds. This reagent can be incorporated into molecules that subsequently undergo intramolecular cyclization reactions, or it can participate directly in multicomponent reactions to form complex ring systems.

Synthesis of Sulfonylated Quinoline (B57606) Derivatives

Quinolines are a vital class of nitrogen-containing heterocycles with widespread applications. mdpi.com The introduction of a sulfonyl group onto the quinoline scaffold is a key strategy in medicinal chemistry. While the direct use of this compound is not explicitly detailed in the provided research, established synthetic routes for sulfonylated quinolines provide a clear blueprint for its application.

One effective method involves the three-component coupling of an aldehyde, an amine, and an alkyne, mediated by a Lewis acid catalyst like Yb(OTf)₃. scielo.br This domino reaction proceeds through imine formation, addition of the alkyne, cyclization, and subsequent oxidation to yield the quinoline core. scielo.br By employing this compound in reactions with appropriate amino-alkynes or by functionalizing a pre-formed quinoline, the 3-phenylprop-2-ynylsulfonyl moiety can be readily introduced. Another approach involves the reaction of quinoline-5-sulfonyl chlorides with amines that possess an acetylene (B1199291) moiety, leading to the formation of quinoline-5-sulfonamides. nih.gov

The resulting sulfonylated quinolines, featuring the reactive alkyne handle from the this compound, are valuable intermediates for further chemical modifications, such as click chemistry or additional cyclization reactions.

Formation of Pyrrolidin-3-ones via N-Propargyl Sulfonamide Rearrangement

A notable application of this compound is in the synthesis of chiral pyrrolidin-3-ones. acs.orgresearchgate.netimtm.cz This process begins with the reaction of the sulfonyl chloride with amino acids, such as serine or threonine, to form N-(3-phenylprop-2-yn-1-yl) sulfonamides. acs.orgresearchgate.net These sulfonamide intermediates, when treated with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), undergo an unexpected and synthetically valuable rearrangement. acs.orgresearchgate.net

Instead of the anticipated 1,4-oxazepane (B1358080) formation, the reaction yields chiral pyrrolidin-3-ones. acs.org A proposed mechanism for this transformation suggests a unique cyclization pathway driven by the specific combination of the propargyl sulfonamide and the amino acid-derived backbone. acs.orgresearchgate.net The scope and limitations of this rearrangement have been explored, highlighting its utility in generating complex, stereodefined nitrogen heterocycles from readily available starting materials. acs.org

| Starting Material | Reagent | Product | Reference |

| Serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamide | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Chiral Pyrrolidin-3-one | acs.orgresearchgate.net |

| Threonine-based N-(3-phenylprop-2-yn-1-yl) sulfonamide | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Chiral Pyrrolidin-3-one | acs.orgresearchgate.net |

Generation of Oxazoles and Oxazolidin-2-imines

The 3-phenylprop-2-ynyl moiety is a key structural element in the synthesis of certain oxazole (B20620) and oxazolidin-2-imine derivatives. While direct synthesis from the sulfonyl chloride is one potential pathway, related compounds like 3-phenylprop-2-yn-1-ols are used in cascade reactions to build these heterocyclic rings. For instance, oxazolidin-2-imines can be synthesized through a transition-metal-free cascade nucleophilic attack/addition cyclization reaction involving 3-phenylprop-2-yn-1-ols and diphenyl carbodiimides. nih.gov This method demonstrates good substrate tolerance and produces a variety of substituted oxazolidin-2-imines in moderate to excellent yields with high stereoselectivity. nih.gov

Furthermore, the synthesis of 1,3-oxazole sulfonamides has been achieved by reacting a core 1,3-oxazole structure with chlorosulfonic acid and thionyl chloride to generate a sulfonyl chloride intermediate. nih.gov This intermediate is then coupled with various amines. nih.gov This indicates a viable route where this compound could be reacted with appropriate oxazole-based amines to generate novel derivatives. General methods for oxazole synthesis, such as the Robinson–Gabriel synthesis which involves the cyclodehydration of N-acyl-α-amino ketones, also present opportunities for incorporating the unique functionality of this compound. mdpi.com

Synthesis of Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The versatility of the propargyl group makes this compound a valuable precursor for a broad spectrum of heterocycles. researchgate.net Propargyl compounds are known synthons for various cycloisomerization and cyclocondensation reactions. researchgate.net After converting the sulfonyl chloride into a sulfonamide, the pendant 3-phenylprop-2-ynyl group can participate in numerous transformations.

For instance, copper-catalyzed reactions of propargylic alcohols with isocyanides have been shown to produce 3-sulfonyl benzofurans and indoles. nih.gov This suggests that derivatives of this compound could undergo similar heteroaromatization and sulfonyl transfer reactions. Additionally, propargyl amines are used in the synthesis of pyrrolo[2,3-c]carbazoles and 4-methylene-2-oxazolidinones. researchgate.net The Nicholas reaction provides an acid-mediated route for the propargylation of hydroxyl, sulfhydryl, and amino groups, which can install the alkyne handle into various molecules, priming them for subsequent cyclization into diverse heterocyclic systems. nih.gov

Utility in Building Spirocyclic Frameworks

Spirocycles, molecules containing two rings connected by a single common atom, are increasingly important scaffolds in drug discovery due to their inherent three-dimensionality. nih.gov The synthesis of these complex structures often relies on intramolecular reactions that form the second ring. While direct literature examples employing this compound for spirocyclization are not prominent, the reactivity of its derivatives presents plausible synthetic routes.

A key transformation is the organic-chemistry.orgresearchgate.net-sigmatropic rearrangement of propargylic sulfinates (which can be formed from the corresponding sulfonyl chloride) into allenic sulfones. researchgate.netresearchgate.net These allenic sulfones are versatile intermediates. If the starting molecule contains another reactive functional group, such as a pendant alkene or a nucleophilic group, the allenic sulfone can undergo an intramolecular cycloaddition or Michael addition. This intramolecular cyclization is a powerful strategy for constructing the constrained ring systems characteristic of spirocycles. For example, the synthesis of the antifungal agent Griseofulvin, an early spirocyclic drug, involved complex cyclization strategies to form its core spiro-benzofuranone structure. nih.gov Modern approaches to other spirocyclic drugs, like spironolactone, have utilized innovative intramolecular reactions involving alkyne moieties. nih.gov

Synthetic Routes to Functionalized Alkenes and Polyenes

The transformation of this compound derivatives provides a pathway to functionalized alkenes and polyenes, primarily through the formation of allenic sulfone intermediates. As mentioned, the organic-chemistry.orgresearchgate.net-sigmatropic rearrangement of propargylic sulfinates yields allenic sulfones. researchgate.netresearchgate.net

These multi-substituted allenyl sulfones are not only synthetic targets in their own right but also serve as precursors for further transformations. organic-chemistry.orgnih.gov For example, allenic sulfones can be isomerized to 1,3-dienes under palladium catalysis in the presence of an acid. researchgate.net This isomerization provides a direct route to conjugated diene systems, which are fundamental building blocks in organic synthesis, particularly for Diels-Alder reactions and the construction of polyene natural products.

Furthermore, the sulfone group itself is a versatile functional handle. It can be eliminated to form a new double bond or participate in reactions like the Julia-Kocienski olefination to generate alkenes with high stereocontrol. The catalyst-free hydrosulfonylation of 1,3-dienes with sulfinic acids to form allylic sulfones also highlights the interplay between sulfone chemistry and unsaturated systems, offering pathways to complex alkene structures. nih.gov

| Precursor | Key Intermediate | Product Class | Key Transformation |

| Propargylic Sulfinate | Allenic Sulfone | 1,3-Diene | Palladium-catalyzed isomerization researchgate.net |

| Propargylic Alcohol & Sulfinamide | Allenic Sulfone | Functionalized Alkene | organic-chemistry.orgresearchgate.net-Sigmatropic Rearrangement / Further reaction organic-chemistry.orgnih.gov |

| 1,3-Diene & Sulfinic Acid | Allylic Sulfone | Functionalized Alkene | Hydrosulfonylation nih.gov |

Integration into Polymer and Material Science Architectures (e.g., Polyhedral Oligomeric Silsesquioxane (POSS) Modification)

Following a comprehensive review of available scientific literature, no specific research was found detailing the direct application of this compound in the modification of Polyhedral Oligomeric Silsesquioxane (POSS) or its broader integration into polymer and material science architectures.

Mechanistic Investigations and Computational Chemistry for 3 Phenylprop 2 Yne 1 Sulfonyl Chloride Reactivity

Computational Chemistry Approaches:There are no available DFT calculations detailing the reaction pathways, energetics, transition states, or intermediates specifically for 3-Phenylprop-2-yne-1-sulfonyl chloride.

Generating content on these specific points without direct research would be speculative and would not meet the standards of scientific accuracy. Therefore, the requested article cannot be produced at this time due to the absence of the necessary foundational research on this compound.

Conformational Analysis and Electronic Structure Studies

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the conformational analysis or electronic structure of this compound. Detailed research findings, including data on dihedral angles, bond lengths, molecular orbital energies, and charge distribution, are not available for this specific compound in the reviewed sources. Consequently, data tables and an in-depth discussion on its specific conformational preferences and electronic properties cannot be provided at this time.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 3 Phenylprop 2 Yne 1 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3-phenylprop-2-yne-1-sulfonyl chloride in solution. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the methylene (B1212753) protons adjacent to the sulfonyl chloride group. The phenyl protons typically appear as a multiplet in the downfield region (δ 7.3-7.6 ppm) due to the deshielding effect of the aromatic ring current. The methylene protons adjacent to the strongly electron-withdrawing sulfonyl chloride group are expected to be significantly deshielded, appearing as a singlet at approximately δ 4.5-5.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The phenyl group will show a set of signals in the aromatic region (δ 120-140 ppm). The quaternary carbon of the phenyl ring attached to the propargyl group will be found at the lower field end of this range. The two sp-hybridized carbons of the alkyne moiety are expected to resonate in the range of δ 80-95 ppm. The methylene carbon, being directly attached to the sulfonyl chloride group, will be significantly deshielded and is predicted to appear around δ 60-70 ppm.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.3 - 7.6 | Multiplet | 5H |

| -CH₂- | 4.5 - 5.0 | Singlet | 2H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Phenyl C-1 (quaternary) | ~132 |

| Phenyl C-2, C-6 | ~129 |

| Phenyl C-3, C-5 | ~128 |

| Phenyl C-4 | ~130 |

| C≡C (phenyl-substituted) | ~85 |

| C≡C (methylene-substituted) | ~90 |

| -CH₂- | 60 - 70 |

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to further confirm the assignments by establishing connectivity between protons and carbons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₉H₇ClO₂S), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, further aiding in the confirmation of the molecular formula.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound are expected to involve the loss of the sulfonyl chloride group or cleavage of the propargyl chain.

Predicted Key Fragments in the Mass Spectrum:

| m/z | Proposed Fragment | Formula |

| 214/216 | [M]⁺ (Molecular ion) | [C₉H₇ClO₂S]⁺ |

| 115 | [M - SO₂Cl]⁺ | [C₉H₇]⁺ |

| 99/101 | [SO₂Cl]⁺ | [SO₂Cl]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride, the carbon-carbon triple bond of the alkyne, and the aromatic phenyl group.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| S=O (in SO₂Cl) | Asymmetric stretch | 1370 - 1410 | Strong |

| S=O (in SO₂Cl) | Symmetric stretch | 1165 - 1205 | Strong |

| C≡C (Alkyne) | Stretch | 2100 - 2260 | Weak to Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| C-H (Methylene) | Stretch | 2850 - 2960 | Medium |

The presence of strong absorption bands in the regions of 1370-1410 cm⁻¹ and 1165-1205 cm⁻¹ is a clear indicator of the sulfonyl chloride group. acdlabs.com The weak to medium band in the 2100-2260 cm⁻¹ region is characteristic of the carbon-carbon triple bond.

X-ray Crystallography for Definitive Solid-State Structure Determination

As of the current literature survey, no publically available crystal structure for this compound has been reported. However, analysis of related structures would suggest a nearly linear geometry for the C-C≡C-C fragment and a tetrahedral geometry around the sulfur atom of the sulfonyl chloride group.

Chromatographic Techniques for Purity Assessment and Separation of Mixtures

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of this compound from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used method for the analysis of sulfonyl chlorides. tandfonline.com A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric or formic acid, would be a suitable starting point for method development. sielc.com Due to the reactivity of the sulfonyl chloride group with water, analyses may need to be performed at subambient temperatures to minimize on-column hydrolysis. tandfonline.com Detection is typically achieved using a UV detector, as the phenyl group provides a strong chromophore.

Gas Chromatography (GC): Gas chromatography can also be employed for the analysis of sulfonyl chlorides. However, care must be taken due to the thermal lability of these compounds, which can lead to degradation in the hot injector port. core.ac.uk A non-polar or medium-polarity capillary column would be appropriate. Derivatization of the sulfonyl chloride to a more stable derivative, such as a sulfonamide, can be an alternative strategy to overcome thermal stability issues. core.ac.uk GC coupled with mass spectrometry (GC-MS) provides a powerful tool for both separation and identification of components in a mixture. rsc.org

Typical Chromatographic Conditions:

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV |

| GC | 5% Phenyl Polysiloxane | Helium | FID or MS |

Derivatives and Analogs of 3 Phenylprop 2 Yne 1 Sulfonyl Chloride in Chemical Research

Comparative Studies with Other Propargyl Sulfonyl Halides (e.g., Sulfonyl Fluorides)

The reactivity of a sulfonyl halide is critically dependent on the nature of the halogen atom. While 3-phenylprop-2-yne-1-sulfonyl chloride is a common reagent, its sulfonyl fluoride (B91410) analog, 3-phenylprop-2-yne-1-sulfonyl fluoride, offers a different reactivity profile that can be advantageous in specific synthetic contexts.

In contrast, the higher reactivity of sulfonyl chlorides makes them suitable for a broader range of facile nucleophilic substitution reactions without the need for harsh activation conditions. britannica.com This distinction allows for orthogonal reactivity in complex syntheses. For instance, a molecule containing both a sulfonyl fluoride and a sulfonyl chloride could undergo selective reaction at the sulfonyl chloride position under mild conditions, leaving the sulfonyl fluoride intact for a subsequent transformation under activating conditions. This contrasting stability and reactivity have led to the increasing use of sulfonyl fluorides in "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. nih.govbohrium.com

| Property | Propargyl Sulfonyl Chloride (R-SO₂Cl) | Propargyl Sulfonyl Fluoride (R-SO₂F) |

|---|---|---|

| Reactivity | High; readily reacts with nucleophiles. britannica.com | Low; often requires activation for reaction. nih.gov |

| Stability | Less stable; sensitive to moisture and heat. nih.gov | More stable; resistant to hydrolysis and thermolysis. nih.gov |

| S-X Bond Strength | Weaker S-Cl bond. | Stronger S-F bond. nih.gov |

| Synthetic Utility | General sulfonamide and sulfonate ester synthesis. britannica.com | SuFEx click chemistry, covalent inhibitors, late-stage functionalization. nih.govenamine.net |

N-Propargyl Sulfonamides: Synthesis, Reactivity, and Rearrangements

N-propargyl sulfonamides are a significant class of compounds synthesized from propargyl sulfonyl chlorides. The reaction of this compound with primary or secondary amines in the presence of a base readily yields the corresponding N-propargyl sulfonamide. These compounds are valuable intermediates in organic synthesis and are investigated for their biological activities. journalcra.comnih.gov

The synthesis is typically straightforward, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride. mdpi.com The resulting sulfonamides are generally stable compounds. chem-station.com

The reactivity of N-propargyl sulfonamides is dominated by the propargyl group. The acidic proton on the nitrogen of primary sulfonamides can be removed, allowing for N-alkylation. chem-station.com The alkyne moiety can participate in various reactions, including cycloadditions, transition-metal-catalyzed couplings, and additions. A key reaction pathway for related propargylic sulfur compounds is the wikipedia.orgresearchgate.net-sigmatropic rearrangement. researchgate.net For example, propargyl sulfonium (B1226848) ylides can rearrange to form allenic products. While this specific rearrangement is more studied for sulfoxides and sulfonium salts, analogous pathways can be envisioned for activated N-propargyl sulfonamide systems, potentially leading to allenyl sulfonamide intermediates under specific thermal or catalytic conditions. researchgate.net

Propargyl Sulfones and Related Organosulfur Compounds in Synthesis

Propargyl sulfones are versatile building blocks in organic synthesis, serving as precursors to a variety of functionalized molecules. organic-chemistry.org While this compound can theoretically react with carbon nucleophiles (like organometallic reagents) to form propargyl sulfones, a more common and contemporary route involves the reaction of propargyl alcohols with sulfinic acids or their derivatives. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

For example, propargylic alcohols can be converted into allenyl sulfones via reaction with sulfinamides in the presence of a promoting agent like hexafluoroisopropanol (HFIP), which facilitates the formation of an allenyl carbocation intermediate. organic-chemistry.orgresearchgate.netnih.gov Alternatively, a dehydrative cross-coupling between propargyl alcohols and sulfinic acids provides a catalyst-free, environmentally friendly route to propargyl sulfones. organic-chemistry.org

These organosulfur compounds, including propargyl and allenyl sulfones, are valuable in synthesis due to the stabilizing effect of the sulfonyl group on adjacent carbanions and its ability to act as a good leaving group or participate in radical reactions. researchgate.netnih.gov This allows for further elaboration of the molecular structure, making them key intermediates in the synthesis of complex natural products and pharmaceuticals. nih.gov

Influence of Phenyl Ring Substitution on Alkyne Reactivity

The electronic nature of substituents on the phenyl ring of this compound derivatives can significantly influence the reactivity of the alkyne moiety. This is explained by the principles of physical organic chemistry, particularly Frontier Molecular Orbital (FMO) theory, which governs reactions like 1,3-dipolar cycloadditions. wikipedia.org

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the alkyne. This lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. In cycloaddition reactions where the alkyne acts as the dipolarophile, a lower LUMO energy leads to a smaller HOMO-LUMO energy gap with the dipole's HOMO, accelerating the reaction rate. wikipedia.orgacs.org

Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the alkyne. This raises the energy of the HOMO and LUMO. A higher HOMO energy can accelerate reactions where the alkyne acts as the nucleophilic component, while the effect on cycloadditions depends on whether the reaction is HOMO(dipole)-LUMO(alkyne) or HOMO(alkyne)-LUMO(dipole) controlled. wikipedia.orgnih.gov

| Substituent (at para-position) | Electronic Effect | Predicted Effect on LUMO Energy | Predicted Relative Rate (LUMO-controlled cycloaddition) |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Significantly Lowered | Fastest |

| -Cl | Weakly Electron-Withdrawing (Inductive) | Lowered | Faster |

| -H | Neutral (Reference) | Reference | 1 (Reference) |

| -CH₃ | Weakly Electron-Donating | Slightly Raised | Slower |

| -OCH₃ | Strongly Electron-Donating (Resonance) | Raised | Slowest |

Note: The predicted rates are for a typical 1,3-dipolar cycloaddition where the reaction is controlled by the energy gap between the HOMO of the 1,3-dipole and the LUMO of the alkyne dipolarophile. wikipedia.org

Reactivity Modulation by Protecting Groups and Auxiliary Units

The strategic use of protecting groups or auxiliary units can modulate the reactivity of the different functionalities within this compound and its derivatives, enabling selective transformations.

The terminal alkyne, if present (i.e., in propargyl sulfonyl chloride itself), possesses an acidic proton that can interfere with base-mediated or organometallic reactions. This proton is often replaced with a protecting group, such as a trialkylsilyl group (e.g., trimethylsilyl (B98337), TMS). ccspublishing.org.cn Silyl-protected alkynes are stable under many reaction conditions but can be easily deprotected using fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF). ccspublishing.org.cn

Another strategy involves using the alkyne itself as a temporary protecting group in complexed form. In the Nicholas reaction, the alkyne is complexed with dicobalt hexacarbonyl, Co₂(CO)₆. nih.govnih.gov This complexation stabilizes an adjacent propargylic carbocation, facilitating its reaction with various nucleophiles. The cobalt complex also effectively protects the alkyne from other reagents, and can be removed oxidatively to regenerate the alkyne post-transformation. nih.gov

Auxiliary units can also be attached to the molecule to direct reactivity. For example, the sulfonyl group itself can act as a blocking or directing group in electrophilic aromatic substitution reactions on the phenyl ring. masterorganicchemistry.com By installing the sulfonyl group, reacting at a different position, and then removing it, chemists can achieve substitution patterns that would otherwise be difficult to obtain. masterorganicchemistry.com

Future Directions and Emerging Research Avenues for 3 Phenylprop 2 Yne 1 Sulfonyl Chloride

Development of Catalytic Asymmetric Synthesis Utilizing the Compound

The synthesis of chiral molecules is a cornerstone of modern organic and medicinal chemistry. Sulfonamides, in particular, are prevalent motifs in many biologically active compounds and chiral catalysts. nih.gov The development of catalytic asymmetric methods to produce enantiomerically pure sulfonamides is an area of active research. nih.gov 3-Phenylprop-2-yne-1-sulfonyl chloride serves as an ideal prochiral electrophile for reactions with various nucleophiles to generate novel, chiral sulfonamides and related compounds containing the valuable phenylalkyne scaffold.

Future research is anticipated to focus on the use of chiral catalysts, such as palladium complexes with chiral ligands, to control the stereochemical outcome of reactions involving this compound. nih.govmdpi.com For instance, the catalytic enantioselective N-allylation of sulfonamides has been successfully demonstrated with palladium catalysts, achieving high enantioselectivity for N-C axially chiral products. nih.gov A similar strategy could be adapted, reacting this compound with appropriate amines in the presence of a chiral transition-metal catalyst to afford optically active sulfonamides. These products themselves could be valuable as pharmaceutical intermediates or as ligands in further asymmetric transformations.

Another promising approach is the use of copper catalysts with chiral ligands for asymmetric radical cross-coupling reactions. nih.gov The generation of a sulfonyl radical from this compound and its subsequent enantioselective addition to alkenes could provide a direct route to complex chiral sulfones. nih.gov

| Catalyst System | Nucleophile/Substrate | Potential Chiral Product | Significance |

|---|---|---|---|

| Chiral Pd-Complex | Primary/Secondary Amines | Enantioenriched Sulfonamides | Access to novel chiral building blocks for drug discovery. nih.gov |

| Chiral Cu/PyBim Ligand | Alkenes | Enantioenriched β-Keto Sulfones | Direct synthesis of complex sulfones via radical pathways. nih.gov |

| Chiral Phase Transfer Catalyst | Glycine Schiff Base | Chiral α-Amino Acid Derivatives | Synthesis of unnatural amino acids with the phenylpropargyl side chain. researchgate.net |

Integration into Flow Chemistry and Continuous Process Methodologies

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved scalability, and higher yields. nih.govvapourtec.com Reactions involving sulfonyl chlorides are often highly exothermic and can release corrosive gases like HCl, making them ideal candidates for translation to continuous flow systems. nih.govchemrxiv.orgrsc.org

The integration of this compound into flow chemistry protocols is a logical next step for its utilization on a larger scale. For example, the synthesis of sulfonamides from sulfonyl chlorides and amines can be performed in a flow reactor, allowing for precise control over reaction time and temperature, minimizing byproduct formation. researchgate.net This approach would be particularly beneficial for managing the exothermicity of the reaction of this compound with amines. chemrxiv.org Continuous flow setups can also enable the safe in-situ generation and immediate use of reactive intermediates, which is a common strategy in the synthesis of active pharmaceutical ingredients (APIs). researchgate.net The development of a continuous process for reactions utilizing this compound could lead to a system with high throughput and improved process safety. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Management | Difficult to control exotherms, potential for thermal runaway. chemrxiv.org | Superior heat transfer, excellent temperature control. nih.gov |

| Safety | Large volumes of reactive materials pose higher risks. | Small reactor volumes and contained system improve safety. rsc.org |

| Scalability | Challenging, often requires re-optimization. | Straightforward by extending operation time ("scaling out"). nih.gov |

| Reaction Time | Typically hours. echemcom.com | Seconds to minutes (residence time). rsc.org |

Exploration in Bio-orthogonal Chemistry and Chemical Biology Contexts

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govescholarship.org The alkyne functional group is one of the most widely used handles in bio-orthogonal chemistry, primarily for its role in the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, often called "click chemistry". nih.gov

This compound is an excellent candidate for the design of novel bio-orthogonal probes and labels. The sulfonyl chloride moiety can react with nucleophilic residues on biomolecules, such as the amine group of lysine (B10760008) or the hydroxyl group of tyrosine, to form stable covalent bonds. rsc.org This reaction would effectively tag the biomolecule with the phenylpropargyl group. The attached alkyne then serves as a handle for subsequent ligation with a reporter molecule (e.g., a fluorophore or an affinity tag) that bears an azide (B81097) group. This two-step strategy allows for the specific labeling and visualization of proteins and other biomolecules in complex biological environments. nih.gov The development of such probes derived from this compound could expand the toolbox available to chemical biologists for studying cellular processes. escholarship.org

Discovery of Novel Synthetic Methodologies and Cascade Reactions

The dual reactivity of this compound presents opportunities for the discovery of novel synthetic transformations and cascade reactions. magtech.com.cn Sulfonyl chlorides are known to participate in a wide array of reactions, including cycloadditions and radical processes. magtech.com.cn The presence of the proximate alkyne group could facilitate intramolecular reactions, leading to the rapid construction of complex heterocyclic structures.

For example, under radical conditions, a sulfonyl radical could be generated from the S-Cl bond. This radical could potentially add to the intramolecular triple bond or to an external unsaturated partner, initiating a cascade cyclization. Furthermore, visible-light photoredox catalysis could be employed to generate the sulfonyl radical under mild conditions, which could then react to form complex cyclic sulfones. nih.gov The development of such cascade reactions would be highly valuable as it increases molecular complexity in a single, efficient step. Researchers may explore reactions where both the sulfonyl chloride and the alkyne participate in a concerted or sequential manner, leading to previously inaccessible molecular architectures.

Expanding Applications in Advanced Materials Science

The development of functional polymers with tailored thermal, optical, and mechanical properties is a major focus of materials science. Monomers containing rigid, aromatic, and reactive groups are often used to create high-performance materials like aromatic polyamides. mdpi.com this compound possesses features that make it an attractive candidate as a monomer or a functional additive in polymer synthesis.

The sulfonyl chloride group can react with diamines or diols to form polysulfonamides or polysulfonates, respectively. The rigid phenylpropargyl group incorporated into the polymer backbone would likely enhance the thermal stability and glass transition temperature of the resulting material. mdpi.com Additionally, the alkyne moieties appended to the polymer chains could be used for post-polymerization modification. For instance, the alkynes could serve as cross-linking sites (e.g., through thermal polymerization or cycloaddition reactions), leading to the formation of robust thermoset resins or polymer networks. These materials could find applications in areas such as aerospace, electronics, and specialty coatings.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Phenylprop-2-yne-1-sulfonyl chloride, and how can purity be ensured?

The synthesis of sulfonyl chlorides typically involves sulfonation followed by chlorination. For 3-phenylprop-2-yne derivatives, a multi-step approach is recommended:

- Step 1 : Introduce the sulfonyl group via reaction of the propargyl precursor with sulfur trioxide (SO₃) or chlorosulfonic acid under anhydrous conditions.

- Step 2 : Chlorinate the intermediate using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in inert solvents like dichloromethane or chloroform .

- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography with silica gel is advised to achieve >95% purity. Monitor reaction progress using TLC or HPLC.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : Use H and C NMR to confirm the alkyne (δ ~70–90 ppm for sp carbons) and sulfonyl chloride (δ ~45–55 ppm for C) groups.

- IR Spectroscopy : Look for S=O stretching vibrations (~1350–1200 cm⁻¹) and C≡C stretches (~2100–2260 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₉H₇ClO₂S: 214.99).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction using SHELXL software is recommended .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis.

- Disposal : Neutralize residual compound with sodium bicarbonate before disposal in halogenated waste containers. Note: Specific reactivity data (e.g., pH, solubility) are not fully reported; follow general sulfonyl chloride safety guidelines .

Advanced Research Questions

Q. How can density functional theory (DFT) improve understanding of this compound’s reactivity?

DFT calculations (e.g., using B3LYP hybrid functionals) predict electronic properties and reaction pathways:

- Reaction Mechanisms : Model nucleophilic substitution at the sulfonyl chloride group to compare activation energies for different nucleophiles (e.g., amines vs. alcohols).

- Thermochemistry : Calculate bond dissociation energies (BDEs) for S-Cl and C≡C bonds to assess stability under thermal stress. Becke’s exchange-correlation functional (average error ±2.4 kcal/mol in atomization energies) is suitable for accuracy .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction kinetics in polar aprotic solvents.

Q. How should researchers resolve contradictions in reported stability or reactivity data?

- Systematic Parameter Variation : Test stability under varying conditions (temperature, humidity, light) using accelerated degradation studies.

- Multi-Technique Validation : Cross-validate NMR, HPLC, and mass spectrometry data to rule out impurities or decomposition products.

- Time-Series Analysis : Adopt longitudinal experimental designs (e.g., tracking reactivity over weeks) to differentiate short-term vs. long-term instability, as seen in studies of analogous compounds .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Structure-Activity Relationship (SAR) : Modify the phenyl or alkyne moieties to enhance binding to target enzymes (e.g., sulfotransferases).

- Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs).

- In Vitro Screening : Prioritize derivatives with low cytotoxicity (IC₅₀ > 10 μM in HEK293 cells) and high selectivity (e.g., ≥10-fold vs. off-targets). Reference PubChem bioassay data for structurally related sulfonyl chlorides .

Methodological Notes

- Experimental Design : For kinetic studies, use pseudo-first-order conditions with excess nucleophile to isolate sulfonyl chloride reactivity.

- Data Reproducibility : Report solvent purity (e.g., HPLC-grade), reaction temperatures (±0.5°C), and catalyst loadings to enable replication.

- Contradiction Analysis : Apply cognitive activation theory (CATS) frameworks to interpret divergent results in mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.